

Fmoc-1-pyrrolidine-3-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-1-pyrrolidine-3-carboxylic acid*

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An In-depth Technical Guide to the Core Chemical Properties of **Fmoc-1-pyrrolidine-3-carboxylic Acid**

Introduction

Fmoc-1-pyrrolidine-3-carboxylic acid is a proline analogue that serves as a valuable chiral building block in organic synthesis, particularly in the field of peptide chemistry.^[1] The pyrrolidine ring is a common structural motif in many biologically active compounds, providing a rigid scaffold for exploring three-dimensional chemical space.^[1] The molecule incorporates the Fluorenylmethyloxycarbonyl (Fmoc) protecting group on the pyrrolidine nitrogen. This group is fundamental to modern Solid-Phase Peptide Synthesis (SPPS), prized for its stability under various reaction conditions and its facile removal under mild basic conditions, which is a cornerstone of orthogonal synthesis strategies.^{[1][2][3]} This document provides a comprehensive overview of its chemical properties, experimental protocols for its use, and logical workflows relevant to researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

Fmoc-1-pyrrolidine-3-carboxylic acid is a white to off-white solid at room temperature. Its properties can vary slightly depending on the specific stereoisomer. The most common isomer is the (S)-enantiomer, often referred to as Fmoc-L-beta-Proline.

Quantitative Data Summary

The key physicochemical properties are summarized in the table below. Data has been aggregated from various chemical suppliers and databases.

Property	Value	Source
Molecular Formula	C ₂₀ H ₁₉ NO ₄	[4] [5] [6] [7] [8]
Molecular Weight	337.37 g/mol	[5] [6] [7]
Exact Mass	337.13140809 Da	[4]
CAS Number	885951-89-3 (racemic/unspecified) 193693-66-2 ((3S)-isomer) 193693-65-1 ((R)-isomer)	[4] [5] [6] [8] [9]
Purity (Typical)	≥95%	[5] [8]
Topological Polar Surface Area (TPSA)	66.8 Å ²	[4] [5]
XLogP3 (Computed)	2.9 - 3.34	[4] [5]
Hydrogen Bond Donors	1	[4] [5]
Hydrogen Bond Acceptors	3 - 4	[4] [5]
Rotatable Bonds	3	[4] [5]
Storage Conditions	Room Temperature; protect from light and moisture.	[5] [10]

Molecular Structure

The structure consists of a central pyrrolidine ring with a carboxylic acid group at the 3-position and the Fmoc protecting group attached to the nitrogen atom.

Caption: Chemical structure of **Fmoc-1-pyrrolidine-3-carboxylic acid**.

Experimental Protocols

The primary application of **Fmoc-1-pyrrolidine-3-carboxylic acid** is in Solid-Phase Peptide Synthesis (SPPS). Below are detailed methodologies for its incorporation into a growing peptide chain.

Resin Preparation and Swelling

- Objective: To prepare the solid support for synthesis.
- Methodology:
 - Select a suitable resin based on the desired C-terminal functionality (e.g., Rink amide resin for a C-terminal amide, 2-chlorotrityl resin for a C-terminal carboxylic acid).[11]
 - Place the resin (e.g., 0.1 mmol scale) into a reaction vessel.
 - Wash the resin with N,N-dimethylformamide (DMF) three times.
 - Swell the resin in DMF for at least 30-60 minutes at room temperature to ensure accessibility of reactive sites.[11]

Fmoc Group Deprotection

- Objective: To remove the Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the next coupling step.
- Methodology:
 - Drain the swelling solvent from the resin.
 - Add a solution of 20% piperidine in DMF to the resin.[11][12] Alternatively, a solution of 20% pyrrolidine in DMF can be used.[13][14]
 - Agitate the mixture at room temperature. The reaction typically involves two treatments: one for 1-5 minutes, followed by a second treatment for 15-20 minutes.
 - The progress of the deprotection can be monitored by UV spectroscopy, detecting the released dibenzofulvene-piperidine adduct.

- After completion, thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the byproducts.

Amino Acid Coupling

- Objective: To couple **Fmoc-1-pyrrolidine-3-carboxylic acid** to the newly exposed N-terminal amine of the resin-bound peptide.
- Methodology (using HBTU/HOBt activation):
 - In a separate vial, dissolve **Fmoc-1-pyrrolidine-3-carboxylic acid** (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.
 - Add N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) to the mixture to activate the carboxylic acid. The solution will typically change color.
 - Immediately add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction vessel at room temperature for 1-2 hours.[\[12\]](#)
 - Monitor the reaction for completion using a qualitative test (e.g., Kaiser test) to detect any remaining free primary amines.
 - Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF, followed by dichloromethane (DCM), and then DMF again.

Final Cleavage and Purification

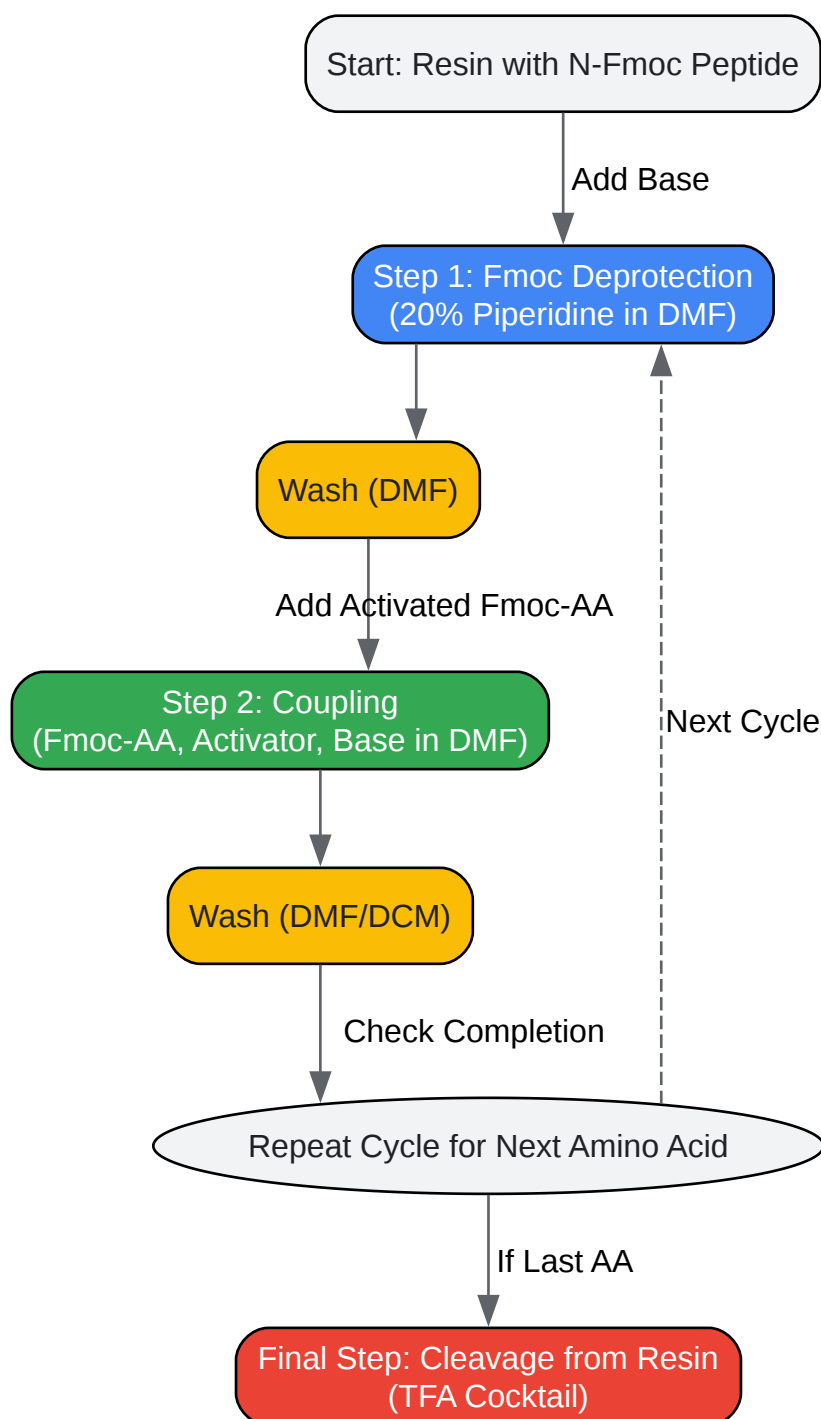
- Objective: To cleave the completed peptide from the solid support and remove side-chain protecting groups.
- Methodology:
 - Wash the final peptide-resin with DCM and dry it under vacuum.
 - Prepare a cleavage cocktail. A common cocktail for Fmoc-SPPS is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[\[2\]](#)

- Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the crude peptide.
- Precipitate the crude peptide by adding it to cold diethyl ether.
- Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the crude peptide pellet under vacuum.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).^[12]
- Characterize the final product by mass spectrometry (e.g., ESI-MS) and NMR.^[12]

Workflow Visualizations

Solid-Phase Peptide Synthesis (SPPS) Cycle

The following diagram illustrates the iterative cycle of incorporating an amino acid like **Fmoc-1-pyrrolidine-3-carboxylic acid** during SPPS.

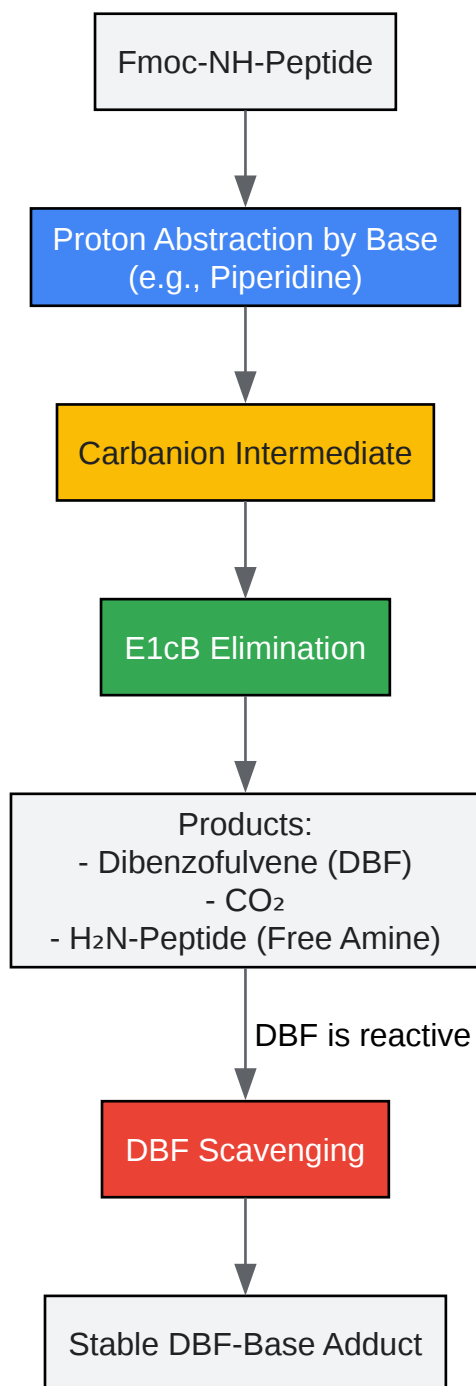


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Caption: Iterative workflow for Solid-Phase Peptide Synthesis (SPPS).

Fmoc Deprotection Mechanism

This diagram illustrates the base-catalyzed elimination mechanism for removing the Fmoc group.



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Caption: Mechanism of Fmoc deprotection in peptide synthesis.[13][14]

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- To cite this document: BenchChem. [Fmoc-1-pyrrolidine-3-carboxylic acid chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1309130#fmoc-1-pyrrolidine-3-carboxylic-acid-chemical-properties]

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